An In-Depth Technical Guide to the Physicochemical Properties of 3,4,7-Tribromo-dibenzofuran
An In-Depth Technical Guide to the Physicochemical Properties of 3,4,7-Tribromo-dibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,7-Tribromo-dibenzofuran is a halogenated aromatic compound belonging to the class of polybrominated dibenzofurans (PBDFs). As with many polyhalogenated aromatic hydrocarbons, its physicochemical properties are of significant interest to researchers in environmental science, toxicology, and drug development due to the potential for bioaccumulation and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,4,7-Tribromo-dibenzofuran, outlines methodologies for its synthesis and characterization, and discusses the current data gaps to guide future research. While specific experimental data for this particular isomer is scarce, this guide synthesizes available information and provides expert-driven predictions based on established chemical principles and data from analogous compounds.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is to define its structure and identifiers.
1.1. Chemical Structure
3,4,7-Tribromo-dibenzofuran consists of a central dibenzofuran core, which is a fused system of two benzene rings and a furan ring. Three bromine atoms are substituted at the 3, 4, and 7 positions of this core structure.
Caption: Molecular structure of 3,4,7-Tribromo-dibenzofuran.
1.2. Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3,4,7-tribromodibenzofuran | PubChem[1] |
| CAS Number | 617707-57-0 | PubChem[1] |
| Molecular Formula | C₁₂H₅Br₃O | PubChem[2] |
| Molecular Weight | 404.88 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3Br)Br | PubChem[1] |
| InChI Key | PFXRHKDMKSLZHE-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
A combination of computed and limited experimental data provides the current understanding of the physicochemical properties of 3,4,7-Tribromo-dibenzofuran. It is important to note that many of these properties have not been experimentally verified and should be used with this consideration in mind.
| Property | Value | Data Type | Source/Comment |
| Melting Point | Not available | Experimental data lacking | Expected to be a solid at room temperature with a relatively high melting point, characteristic of polyhalogenated aromatic compounds. |
| Boiling Point | Not available | Experimental data lacking | Predicted to be high, likely over 400°C, with sublimation potentially occurring at atmospheric pressure, a common trait for such planar, rigid molecules[3]. |
| Water Solubility | Very low | Predicted | The high lipophilicity (see XLogP3-AA) suggests extremely low aqueous solubility. |
| XLogP3-AA | 5.7 | Computed | Indicates high lipophilicity and potential for bioaccumulation[1]. |
| Vapor Pressure | Not available | Experimental data lacking | Expected to be very low at ambient temperatures, which is typical for high molecular weight polyhalogenated compounds. |
| Kovats Retention Index | 2491 | Experimental | Semi-standard non-polar; useful for gas chromatography method development[1]. |
| Hydrogen Bond Donor Count | 0 | Computed | The molecule lacks hydrogen atoms bonded to electronegative atoms[1]. |
| Hydrogen Bond Acceptor Count | 1 | Computed | The oxygen atom in the furan ring can act as a hydrogen bond acceptor[1]. |
Synthesis and Characterization: A Methodological Approach
3.1. Proposed Synthesis: Palladium-Catalyzed Cyclization
A common and effective method for constructing the dibenzofuran core is through an intramolecular palladium-catalyzed cyclization of a diaryl ether[4].
Caption: Proposed synthetic workflow for 3,4,7-Tribromo-dibenzofuran.
Experimental Protocol:
-
Synthesis of the Diaryl Ether Intermediate:
-
To a solution of a suitably substituted phenol and an aryl halide in a high-boiling point solvent (e.g., DMF or DMSO), add a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at an elevated temperature (e.g., 120-150°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the crude product by column chromatography to yield the diaryl ether intermediate.
-
-
Intramolecular Cyclization to form 3,4,7-Tribromo-dibenzofuran:
-
In a reaction vessel under an inert atmosphere, dissolve the diaryl ether intermediate in an appropriate solvent (e.g., toluene or dioxane).
-
Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., PPh₃ or a more specialized ligand for C-H activation).
-
Add a base (e.g., Cs₂CO₃ or K₂CO₃) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 3,4,7-Tribromo-dibenzofuran by column chromatography followed by recrystallization to obtain the final product.
-
3.2. Analytical Characterization
The identity and purity of the synthesized 3,4,7-Tribromo-dibenzofuran would be confirmed using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Due to the high degree of substitution, the ¹H NMR spectrum is expected to be relatively simple. The remaining protons on the aromatic rings will appear as doublets or singlets in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally but can be predicted using NMR simulation software.
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms bonded to bromine will be significantly shifted downfield. The chemical shifts can provide confirmation of the substitution pattern[5].
Mass Spectrometry (MS)
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Electron Ionization (EI-MS): This technique is expected to show a prominent molecular ion (M⁺) peak. A key feature will be the characteristic isotopic pattern of a tribrominated compound, with M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks in a ratio of approximately 1:3:3:1.
-
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through the sequential loss of bromine atoms (Br•) and potentially carbon monoxide (CO) from the furan ring. The observation of fragment ions corresponding to these losses would further confirm the structure[6][7].
Caption: Predicted mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹[8].
-
Aromatic C=C stretching: Medium to strong bands in the 1400-1600 cm⁻¹ region.
-
C-O-C stretching (ether linkage): A strong, characteristic band typically in the 1200-1300 cm⁻¹ region.
-
C-Br stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.
Toxicological and Biological Considerations
Specific toxicological data for 3,4,7-Tribromo-dibenzofuran is not available. However, based on the extensive research on related polyhalogenated dibenzofurans, several key points can be inferred:
-
Dioxin-like Toxicity: Polybrominated dibenzo-p-dioxins and dibenzofurans are known to bind to the aryl hydrocarbon (Ah) receptor, similar to their chlorinated analogs. This binding can trigger a cascade of toxic effects[9][10].
-
Persistence and Bioaccumulation: Due to their lipophilicity and resistance to metabolic degradation, PBDFs are persistent in the environment and can bioaccumulate in fatty tissues of organisms[11].
-
Potency: The toxic potency of PBDFs can be comparable to their chlorinated counterparts on a molar basis. Some studies suggest that certain brominated congeners may have longer biological half-lives, potentially increasing their risk[12].
It is crucial for researchers handling this compound to assume it has significant toxicity and to take appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area or fume hood.
Data Gaps and Future Research
The current body of knowledge on 3,4,7-Tribromo-dibenzofuran is limited, presenting several opportunities for future research:
-
Experimental Verification of Physicochemical Properties: There is a pressing need for experimental determination of fundamental properties such as melting point, boiling point, vapor pressure, and solubility in various solvents. This data is essential for accurate environmental fate modeling and for designing further experiments.
-
Optimized Synthesis and Purification: The development and publication of a detailed, high-yield synthetic protocol would make this compound more accessible for research purposes.
-
Comprehensive Spectroscopic Analysis: The acquisition and publication of high-resolution NMR, MS, and IR spectra would provide definitive structural confirmation and serve as a reference for other researchers.
-
Toxicological and Biological Screening: In-depth studies are required to assess the specific toxicity of the 3,4,7-isomer, including its Ah receptor binding affinity and its potential as an endocrine disruptor.
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PubChem. (n.d.). 3,4,7-Tribromo-dibenzofuran. National Center for Biotechnology Information. Retrieved from a Virginia.gov data source which mirrors PubChem. [Link]
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Van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences, 133(2), 197-208. [Link]
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Data Catalog. (2025). Compound 526348: 3,4,7-Tribromo-dibenzofuran. [Link]
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Cheméo. (n.d.). 2,3,7-tribromo-dibenzofuran - Chemical & Physical Properties. [Link]
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U.S. Environmental Protection Agency. (n.d.). Dibenzofuran, 2,3,4,6,7-pentabromo- Properties. [Link]
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Virginia.gov. (2026). 3,4,7-Tribromo-dibenzofuran. [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
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Organic Chemistry Portal. (n.d.). Dibenzofuran synthesis. [Link]
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PubChem. (n.d.). 3,4,7-Tribromo-dibenzofuran. National Center for Biotechnology Information. Retrieved from a Virginia.gov data source which mirrors PubChem. [Link]
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Data Catalog. (2025). Compound 526348: 3,4,7-Tribromo-dibenzofuran. [Link]
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National Institute of Standards and Technology. (n.d.). Dibenzofuran. NIST Chemistry WebBook. [Link]
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Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22, 1323-1345. [Link]
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Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for Chlorodibenzofurans (CDFs). [Link]
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Ataman Kimya. (n.d.). DIBENZOFURAN. [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
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National Institute of Standards and Technology. (n.d.). Dibenzofuran. NIST Chemistry WebBook. [Link]
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Michigan State University. (n.d.). Mass Spectrometry. [Link]
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National Toxicology Program. (1992). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Terephthalic Acid. (Sublimation data for similar compounds can be found in such reports). [Link]
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S. S, V. R, & M. K. (2018). Detection and mass spectral characterization of carbofuran and its degradation product. Journal of Forensic, Legal & Investigative Sciences. [Link]
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